molecular formula C22H25NO5 B1303045 N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid CAS No. 361161-57-1

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid

Katalognummer: B1303045
CAS-Nummer: 361161-57-1
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: HZHTWMSZVZTEEL-PMACEKPBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid is a useful research compound. Its molecular formula is C22H25NO5 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-13(2)11-19(20(24)21(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-20,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHTWMSZVZTEEL-PMACEKPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic Acid: Properties, Synthesis, and Application

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid. We will delve into its core physicochemical properties, with a detailed analysis of its molecular weight, provide validated protocols for its synthesis and purification, and explore its critical role in modern Solid-Phase Peptide Synthesis (SPPS).

Foundational Concepts: Structure and Significance

N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid is a non-standard amino acid derivative that has become an invaluable tool in peptide chemistry and pharmaceutical research.[1][2] Its structure is unique, incorporating a beta-amino acid backbone with a hydroxyl group at the alpha-position and a leucine-like isobutyl side chain. The defining feature for its application in synthesis is the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group.[1]

The Fmoc group is a base-labile protecting group, which is central to the widely adopted Fmoc/tBu strategy for SPPS.[3] Its stability in acidic conditions and clean removal with a mild base (typically piperidine) allows for the selective deprotection of the alpha-amino group without compromising acid-labile side-chain protecting groups, a principle known as "orthogonality".[3] This feature makes compounds like N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid highly sought after for creating modified peptides with enhanced biological activity, stability, or novel structural properties.[1][4]

Caption: Chemical structure of N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid.

Physicochemical and Spectroscopic Data

Accurate characterization begins with fundamental physicochemical data. The molecular weight is a cornerstone property, essential for stoichiometric calculations in synthesis, quantitative analysis, and mass spectrometry.

Molecular Weight Determination

There has been some discrepancy in literature and catalog values for this compound. Based on its molecular formula, C₂₂H₂₅NO₅ , the definitive molecular weight is calculated as follows:

  • (22 x Atomic Mass of Carbon) = 22 x 12.011 = 264.242

  • (25 x Atomic Mass of Hydrogen) = 25 x 1.008 = 25.200

  • (1 x Atomic Mass of Nitrogen) = 1 x 14.007 = 14.007

  • (5 x Atomic Mass of Oxygen) = 5 x 15.999 = 79.995

  • Total Molecular Weight = 383.444 g/mol

Values approximating 383.44 g/mol are considered correct.[5][6] The value of 277.36 g/mol cited in some databases appears to be erroneous, potentially a data entry error or referring to a different chemical entity.[1]

Summary of Properties

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 383.44 g/mol [5][6][7]
Molecular Formula C₂₂H₂₅NO₅[1][5][6]
CAS Number 361161-57-1[1][5][6]
Appearance White to off-white powder/crystals[1][2]
Purity (Typical) ≥ 95% (by HPLC)[1]
Storage Conditions 0 - 8 °C, desiccated[1]
Optical Rotation [α]²⁵/D = -11 ± 1º (c=1, DMF) or -17 ± 1º (c=1, MeOH)[1]

Synthesis and Purification: A Validated Protocol

The synthesis of N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid involves the selective protection of the amino group of the parent amino acid. The following protocol is a robust method adapted from standard procedures for Fmoc protection.[8][9][10]

Experimental Rationale

The core of this synthesis is the reaction between the free amine of the amino acid and an activated Fmoc derivative, typically N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is performed in a mixed aqueous-organic solvent system. The organic solvent (e.g., acetone or dioxane) solubilizes the Fmoc-OSu, while the aqueous phase, buffered to a mild alkaline pH (8.5-9.5) with a base like sodium bicarbonate or sodium carbonate, deprotonates the amino group, rendering it nucleophilic for attack on the Fmoc-OSu. This pH is a critical compromise: high enough to activate the amine, but not so high as to cause significant hydrolysis of the Fmoc-OSu or racemization.

Synthesis_Workflow cluster_0 Step 1: Dissolution cluster_1 Step 2: Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification & Drying start Dissolve parent amino acid in aqueous base (e.g., 10% Na₂CO₃) reaction Add Fmoc-OSu solution dropwise to amino acid solution at 0°C. Stir overnight at room temperature. start->reaction reagent1 Dissolve Fmoc-OSu in acetone reagent1->reaction workup1 Concentrate mixture in vacuo to remove acetone. reaction->workup1 workup2 Wash aqueous layer with ether to remove unreacted Fmoc-OSu. workup1->workup2 workup3 Acidify aqueous layer to pH ~2 with cold 1M HCl to precipitate product. workup2->workup3 isolate Filter the white precipitate. Wash with cold water. workup3->isolate purify Recrystallize from a suitable solvent system (e.g., Ethyl Acetate/Hexane). isolate->purify dry Dry the final product under high vacuum. purify->dry

Caption: Workflow for the N-Fmoc protection of an amino acid.

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 equivalent of (2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid in a 1:1 mixture of 10% aqueous sodium carbonate and acetone. Cool the solution to 0°C in an ice bath with gentle stirring.

  • Reagent Preparation: In a separate flask, dissolve 1.05 equivalents of Fmoc-OSu in acetone.

  • Reaction: Add the Fmoc-OSu solution dropwise to the stirred amino acid solution over 30-60 minutes, ensuring the temperature remains below 5°C.

  • Incubation: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the acetone.

  • Aqueous Work-up: Dilute the remaining aqueous solution with water and transfer to a separatory funnel. Wash the solution twice with diethyl ether to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of cold 1M HCl. A white precipitate of the N-Fmoc protected amino acid should form.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the filter cake thoroughly with cold, deionized water until the washings are at a neutral pH.

  • Purification: For higher purity, recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane.[10]

  • Drying: Dry the purified white solid under high vacuum over P₂O₅ to yield the final product.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based SPPS.[1] Its incorporation into a peptide sequence follows a well-established cyclical process.[11]

The SPPS Cycle: A Self-Validating System

Each step in the SPPS cycle is designed to be driven to completion, and qualitative tests (like the Kaiser test for primary amines) can be used at key points to validate the success of a step before proceeding.

SPPS_Cycle node_resin Resin-NH₂ Starting Point node_couple Fmoc-AA-NH-AA-Resin 3. Coupling (Fmoc-AA, Activator, Base in DMF) node_resin->node_couple 1st Coupling node_deprotect Fmoc-AA-Resin 1. Deprotection (20% Piperidine in DMF) node_wash1 H₂N-AA-Resin 2. Wash (DMF) node_deprotect->node_wash1 node_repeat Repeat Cycle for next amino acid node_deprotect->node_repeat node_wash1->node_couple node_wash2 Fmoc-AA-NH-AA-Resin 4. Wash (DMF) node_couple->node_wash2 node_wash2->node_deprotect Start Next Cycle

Sources

The Statine Scaffold: From Pepstatin to Blockbuster Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Statine Analogues Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Disambiguation Note

Critical Distinction: This guide focuses on Statine (


-4-amino-3-hydroxy-6-methylheptanoic acid), the non-proteinogenic amino acid and transition-state mimic found in Pepstatin. It does not cover "statins" (HMG-CoA reductase inhibitors) used for hypercholesterolemia, except where structural overlap in transition-state mimicry occurs.

Executive Summary: The Power of Transition-State Mimicry

The discovery of statine represents a watershed moment in rational drug design. Unlike serendipitous small-molecule screening, the study of statine provided the structural blueprint for transition-state analogues (TSAs) . By mimicking the high-energy tetrahedral intermediate of peptide bond hydrolysis, statine-based inhibitors achieve sub-nanomolar affinity for aspartic proteases. This scaffold catalyzed the development of the first generation of HIV protease inhibitors, fundamentally altering the trajectory of the AIDS epidemic, and continues to drive research into BACE1 inhibitors for Alzheimer’s disease and plasmepsin inhibitors for malaria.

The Progenitor: Pepstatin and the Umezawa Discovery

Isolation and Characterization

In 1970, Hamao Umezawa and colleagues at the Institute of Microbial Chemistry (Tokyo) isolated a potent pepsin inhibitor from the culture filtrate of Streptomyces testaceus. They named it Pepstatin A .

Initial structural analysis revealed a hexapeptide containing two residues of an unknown amino acid. Through chemical degradation and mass spectrometry, this residue was identified as a


-amino-

-hydroxy acid. Umezawa named it Statine (Sta) .

Structure of Pepstatin A: Isovaleryl-Val-Val-Sta-Ala-Sta[1]

The Structural Anomaly

Statine differs from standard amino acids by two carbons in the backbone, creating a longer chain that positions a central hydroxyl group specifically to interact with the catalytic aspartates of the protease.

FeatureStandard Amino Acid (

)
Statine (

)
Backbone Length 3 atoms (N-C

-C)
5 atoms (N-C

-C

-C

-C)
Key Functional Group Side chain (R)

-Hydroxyl (-OH)
Chirality Single center (L/S)Two centers (

)

Mechanistic Basis: The Tetrahedral Intermediate

The efficacy of statine lies in its ability to deceive the enzyme. Aspartic proteases (Pepsin, Renin, HIV Protease, Cathepsin D) operate via a catalytic dyad of two aspartic acid residues.

The Catalytic Mechanism vs. Inhibition
  • Normal Hydrolysis: Water attacks the scissile amide bond, forming a transient, high-energy tetrahedral intermediate .

  • Statine Inhibition: The

    
    -hydroxyl group of statine mimics the oxygen of the tetrahedral intermediate. However, the non-cleavable carbon backbone prevents the collapse of the intermediate. The enzyme is "frozen" in the transition state.
    
Visualization of Mechanism

The following diagram illustrates the structural comparison between the natural substrate transition state and the statine inhibitor.

Mechanism cluster_0 Natural Substrate Hydrolysis cluster_1 Statine Inhibition Substrate Peptide Substrate (-CO-NH-) TS Tetrahedral Intermediate (High Energy, Transient) Substrate->TS Water Attack (Cat. Aspartates) Products Cleaved Peptides (-COOH + H2N-) TS->Products Collapse Complex Enzyme-Inhibitor Complex (Frozen Transition State) TS->Complex Structural Mimicry Inhibitor Statine Analogue (-CH(OH)-CH2-) Inhibitor->Complex Binding (Kd < 1nM)

Caption: Comparison of the transient tetrahedral intermediate in peptide hydrolysis vs. the stable Statine-Enzyme complex.

Synthetic Evolution: From Renin to HIV

The discovery of Statine triggered a "gold rush" in peptidomimetic chemistry.

The Renin Failure and Lessons Learned

In the 1980s, the primary target was Renin (for hypertension). Researchers replaced the scissile bond of angiotensinogen with statine.

  • Result: Potent inhibitors in vitro (nanomolar

    
    ).
    
  • Failure: Poor oral bioavailability and rapid biliary excretion due to the peptide-like nature and high molecular weight.

  • Legacy: Established the synthetic routes for statine analogues (e.g., Norstatine, Cyclostatine).

The HIV Protease Breakthrough

When HIV Protease was identified as an aspartic protease in 1989, the "Renin playbook" was reopened.

  • The Pivot: Chemists realized that the statine unit (

    
    ) could be modified to hydroxyethylamine  or hydroxyethylene  isosteres to reduce peptidic character and improve stability.
    
  • Key Drug: Saquinavir (Roche, 1995).[2] The first HIV protease inhibitor.[2][3][4][5] It contains a hydroxyethylamine core, a direct structural descendant of the statine scaffold.

Modern Frontiers: BACE1 and Plasmepsins
  • BACE1 (Alzheimer's):

    
    -Secretase is an aspartic protease. Statine-based inhibitors (e.g., OM99-2) were the first tools to validate BACE1 as a target, though blood-brain barrier penetration remains a challenge.
    
  • Plasmepsins (Malaria): Plasmodium falciparum uses plasmepsins to degrade hemoglobin. Statine analogues are currently being explored as potent antimalarials.

Technical Protocol: Stereoselective Synthesis of N-Boc-Statine

Objective: Synthesis of


-N-Boc-Statine, the core building block for analogue libraries.
Causality:  Stereocontrol at C3 and C4 is critical; the 

isomer is generally 1000x more potent than the

isomer.
Retrosynthetic Analysis
  • Precursor: N-Boc-L-Leucine (provides the S-configuration at C4 and the isobutyl side chain).

  • Key Step: Aldol condensation or reduction of a

    
    -keto ester.
    
Step-by-Step Methodology
  • Activation:

    • Dissolve N-Boc-L-Leucine (10 mmol) in dry THF.

    • Add Carbonyl Diimidazole (CDI, 11 mmol) at 0°C. Stir for 1 hr.

    • Mechanism:[3][6][7][8][9][10][11] Formation of the active acyl imidazole.

  • C-C Bond Formation (Meldrum's Acid Route):

    • Add Meldrum's acid (11 mmol) to the reaction mixture.

    • Reflux for 2 hours.

    • Validation: TLC should show consumption of starting material.

    • Workup with 5% KHSO4 to yield the acyl-Meldrum's acid intermediate.

  • Cyclization/Reduction (The Stereoselective Step):

    • Reflux the intermediate in EtOAc to form the

      
      -keto ester (decarboxylation).
      
    • Reduction: Dissolve in MeOH/THF. Add

      
       at -78°C.
      
    • Critical Note: Standard

      
       reduction yields a mixture of diastereomers (3S/3R). For high diastereoselectivity (
      
      
      
      anti/syn), use
      
      
      in EtOH at -78°C.
  • Hydrolysis:

    • Treat the resulting ester with LiOH (1M) in THF/Water.

    • Acidify to pH 3. Extract with EtOAc.

    • Result:

      
      -N-Boc-Statine.
      

Experimental Validation: FRET-Based Enzymatic Assay

Objective: Determine the


 of a statine analogue against BACE1 or HIV Protease.
Method:  Fluorescence Resonance Energy Transfer (FRET).[12]
Reagents
  • Enzyme: Recombinant BACE1 (10 nM final).

  • Substrate: Fluorogenic peptide (e.g., MCA-SEVNLDAEFK-DNP).

    • Donor: MCA (7-Methoxycoumarin-4-yl).

    • Quencher: DNP (2,4-Dinitrophenyl).

  • Buffer: 50 mM Sodium Acetate, pH 4.5 (mimics the acidic endosome environment required for aspartic protease activity).

Workflow
  • Preparation: Dilute statine analogues in DMSO (serial dilutions).

  • Incubation: Mix 10

    
    L of inhibitor + 80 
    
    
    
    L of Enzyme solution in a black 96-well plate. Incubate for 15 mins at 25°C to allow equilibrium binding.
  • Initiation: Add 10

    
    L of Substrate (10 
    
    
    
    M final).
  • Measurement: Monitor fluorescence continuously for 20 mins.

  • Analysis: Plot Initial Velocity (

    
    ) vs. Log[Inhibitor]. Fit to the sigmoidal dose-response equation (Hill slope) to calculate 
    
    
    
    .

Evolution of Statine Analogues (Diagram)

Evolution Pepstatin Pepstatin A (1970) Natural Product Statine Statine Unit (Gamma-amino acid) Pepstatin->Statine Isolation ReninInhib Renin Inhibitors (1980s) Poor Bioavailability Statine->ReninInhib Peptidomimetic Design BACE BACE1 Inhibitors (2000s-Present) Alzheimer's Research Statine->BACE Target Repurposing Hydroxyethyl Hydroxyethylamine Isosteres ReninInhib->Hydroxyethyl Scaffold Optimization Saquinavir Saquinavir (1995) HIV Protease Drug Hydroxyethyl->Saquinavir Clinical Success

Caption: The developmental timeline of statine analogues from natural product isolation to clinical application.[9]

References

  • Umezawa, H., et al. (1970). "Pepstatin, a new pepsin inhibitor produced by Actinomycetes."[1][13][14] The Journal of Antibiotics. Link

  • Marciniszyn, J., et al. (1976). "Mode of inhibition of acid proteases by pepstatin."[1][13] Journal of Biological Chemistry. Link

  • Rich, D. H. (1985). "Pepstatin-derived inhibitors of aspartic proteinases. A new class of transition-state analogues." Journal of Medicinal Chemistry. Link

  • Roberts, N. A., et al. (1990). "Rational design of peptide-based HIV proteinase inhibitors." Science. Link

  • Ghosh, A. K., et al. (2008). "Structure-based design: potent inhibitors of human brain memapsin 2 (beta-secretase)." Journal of Medicinal Chemistry. Link

Sources

Biological Significance of Hydroxy Amino Acids in Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the critical role of hydroxy amino acids—specifically hydroxyproline (Hyp), hydroxylysine (Hyl), and


-hydroxy residues—in peptide engineering and cellular signaling. Beyond their structural function in collagen, these residues act as binary switches in oxygen sensing (HIF-1

) and serve as pivotal modifications for enhancing the proteolytic stability of therapeutic peptides. This document provides a mechanistic analysis of their stereoelectronic effects, detailed protocols for their solid-phase synthesis and mass spectrometric detection, and a roadmap for their application in drug design.

Molecular Architecture & Stereoelectronic Control

The biological utility of hydroxy amino acids stems from their ability to enforce specific conformational preferences through the gauche effect and stereoelectronic interactions .

Hydroxyproline (Hyp) and Collagen Stability

The most abundant hydroxy amino acid, 4-hydroxyproline (4-Hyp), is essential for the thermal stability of the collagen triple helix.[1][2]

  • Mechanism: The electronegative hydroxyl group on the

    
    -carbon induces an electron-withdrawing effect (inductive effect). In 
    
    
    
    -4-hydroxyproline, this favors the C
    
    
    -exo
    pucker of the pyrrolidine ring.
  • Consequence: This puckering pre-organizes the

    
     and 
    
    
    
    torsion angles to values ideal for the polyproline II (PPII) helix (
    
    
    ), significantly increasing the melting temperature (
    
    
    ) of the collagen triple helix compared to non-hydroxylated variants.
  • Contrast: Isomers like 3-hydroxyproline can destabilize the helix if placed in the wrong position (e.g., Yaa position of the Gly-Xaa-Yaa repeat) due to steric clashes or unfavorable ring puckering.[2]

Hydroxylysine (Hyl) and Cross-Linking

Hydroxylysine, generated by lysyl hydroxylases, serves two primary functions:

  • Glycosylation Site: The hydroxyl group acts as an attachment point for galactose and glucose residues (O-linked glycosylation).

  • Cross-Linking: Oxidative deamination of Hyl by lysyl oxidase produces hydroxyallysine, which forms stable intermolecular cross-links (e.g., pyridinoline) essential for the tensile strength of bone and cartilage.

Table 1: Comparative Physicochemical Properties
Amino AcidModification SiteStereochemistryPrimary Biological RoleEffect on Peptide Backbone
Proline (Pro) NoneL-isomerStructural rigidityRestricted

angle; cis/trans isomerization
4-Hydroxyproline (Hyp)

-Carbon

Collagen stability; HIF signalingFavors trans peptide bond; stabilizes PPII helix
3-Hydroxyproline

-Carbon

Specialized collagen typesCan destabilize triple helix depending on position
5-Hydroxylysine (Hyl)

-Carbon

Cross-linking; GlycosylationProvides reactive handle for intermolecular bonding

The Signaling Nexus: Oxygen Sensing via Hydroxylation

The most profound example of hydroxy amino acids functioning as a signaling switch is the regulation of Hypoxia-Inducible Factor 1


 (HIF-1

). This system relies on the oxygen-dependent enzymatic conversion of Proline to Hydroxyproline.
Mechanism of Action
  • Enzymes: Prolyl Hydroxylase Domain proteins (PHD1-3).

  • Reaction: PHDs require molecular oxygen (

    
    ), iron (
    
    
    
    ), and
    
    
    -ketoglutarate to hydroxylate specific proline residues (Pro402 and Pro564) on HIF-1
    
    
    .
  • Outcome:

    • Normoxia: Hydroxylated HIF-1

      
       is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein (an E3 ubiquitin ligase component), leading to ubiquitination and proteasomal degradation.[3][4][5]
      
    • Hypoxia: Lack of

      
       prevents hydroxylation. HIF-1
      
      
      
      stabilizes, translocates to the nucleus, dimerizes with HIF-1
      
      
      , and activates angiogenic genes (VEGF, EPO).
Diagram 1: HIF-1 Regulation Pathway

HIF_Signaling HIF_alpha HIF-1α (Cytosol) PHD PHD Enzymes (Prolyl Hydroxylases) HIF_alpha->PHD Substrate Nucleus Nucleus HIF_alpha->Nucleus Translocation (Hypoxia) O2 Oxygen (O₂) O2->PHD Cofactor OH_HIF Hydroxylated HIF-1α (Pro-OH) PHD->OH_HIF Hydroxylation (Normoxia) VHL VHL Complex (E3 Ligase) OH_HIF->VHL Binding Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination HIF_Dimer HIF-1α / HIF-1β Dimer Nucleus->HIF_Dimer Dimerization Genes Target Genes (VEGF, EPO) HIF_Dimer->Genes Transcription

Caption: Under normoxia, PHD enzymes hydroxylate HIF-1


, triggering VHL-mediated degradation.[3][4][5] Under hypoxia, non-hydroxylated HIF-1

accumulates and activates gene transcription.[5]

Synthetic & Analytical Workflows[6][7][8]

Integrating hydroxy amino acids into therapeutic peptides requires precise synthetic control and robust analytical validation.

Solid-Phase Peptide Synthesis (SPPS) Protocol

Challenge: The free hydroxyl group can undergo O-acylation during coupling or dehydration under acidic conditions. Solution: Use of protected building blocks, typically Fmoc-Hyp(tBu)-OH or Fmoc-Hyl(Boc)2-OH.

Step-by-Step Protocol:

  • Resin Selection: Use Rink Amide (for amides) or Wang resin (for acids).[6] Loading: 0.3–0.6 mmol/g.

  • Swelling: DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2

    
     5 min). Wash with DMF (
    
    
    
    ).
  • Coupling (Hydroxy-AA):

    • Reagents: 4 eq. Fmoc-Hyp(tBu)-OH, 3.9 eq. HATU (or DIC/Oxyma), 8 eq. DIPEA.

    • Time: 45–60 min at room temperature.

    • Note: Double coupling is recommended for steric bulk.

  • Cleavage:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Time: 2–3 hours. The t-butyl ether protecting group on Hyp is acid-labile and removed simultaneously.

  • Precipitation: Cold diethyl ether.

Mass Spectrometry Detection

Differentiating Pro from Hyp is critical in proteomics and QC.

  • Mass Shift: Hydroxylation adds +15.9949 Da .[7]

  • Diagnostic Ions: Fragmentation of Hyp generates a characteristic immonium ion at m/z 86.06 .[8][7]

  • Separation: Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to C18 for separating isomeric forms (e.g., 3-Hyp vs. 4-Hyp) due to the increased polarity of the hydroxyl group.

Diagram 2: Integrated Synthesis & Analysis Workflow

Workflow cluster_QC Validation Design Peptide Design (Hyp/Hyl insertion) SPPS Fmoc SPPS (Protected Building Blocks) Design->SPPS Sequence Cleavage Acid Cleavage (TFA/Scavengers) SPPS->Cleavage Resin-Bound Peptide Purification HPLC Purification (C18 or HILIC) Cleavage->Purification Crude Peptide QC QC: LC-MS/MS (Check +16 Da shift) Purification->QC Fraction

Caption: Workflow from rational design to analytical validation. HILIC chromatography is preferred for resolving hydroxylated isomers.

Therapeutic Applications

Stability Enhancement

Incorporating hydroxyproline into peptide drugs can extend plasma half-life. The electronegative hydroxyl group alters the electronic density of the peptide bond, making it less susceptible to enzymatic hydrolysis by specific proteases.

  • Case Study: Telavancin , a lipoglycopeptide antibiotic, utilizes hydroxy amino acids to rigidify its core structure, enhancing binding affinity to the bacterial cell wall precursors.

Peptidomimetics & Drug Design[11]
  • HIF Prolyl Hydroxylase Inhibitors (HIF-PHIs): Drugs like Roxadustat mimic the 2-oxoglutarate cofactor state, preventing Hyp formation on HIF-1

    
    . This tricks the body into a "hypoxic" state, stimulating erythropoietin production to treat anemia.
    
  • Toxin Scaffolds: Naturally occurring toxins (e.g., Conotoxins) often contain post-translationally modified hydroxy amino acids that are critical for their potency and selectivity against ion channels.

References

  • Drink Harlo. (n.d.). Hydroxyproline: Stabilizing Collagen's Triple Helix for Robust Tissues.[9] Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Effect of 3-Hydroxyproline Residues on Collagen Stability. Retrieved from [Link]

  • Cusabio. (n.d.). HIF-1 signaling pathway.[4][5][10] Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Hydroxyproline: A Potential Biochemical Marker and Its Role in the Pathogenesis of Different Diseases. Curr Protein Pept Sci. Retrieved from [Link]

  • ResearchGate. (2019). Unraveling the Role of Hydroxyproline in Maintaining the Thermal Stability of the Collagen Triple Helix Structure Using Simulation. Retrieved from [Link]

  • MDPI. (2025). Computational Design and Therapeutic Applications of Peptide-Based Drugs. Int. J. Mol. Sci.. Retrieved from [Link][11]

  • eLife Sciences. (2025). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of Bioactive Neuropeptides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Precision Synthesis of Neuropeptides for Neuroscience Research Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Drug Discovery Scientists

Overcoming Aggregation and PTM Challenges in Fmoc-SPPS

Abstract

Neuropeptides (e.g., Oxytocin, Substance P, Neuropeptide Y) are critical signaling molecules in the central nervous system, often acting via G-protein-coupled receptors (GPCRs).[1][2] Unlike recombinant protein expression, chemical synthesis allows for the incorporation of unnatural amino acids, D-isomers for proteolytic stability, and precise post-translational modifications (PTMs) such as C-terminal amidation. However, neuropeptide synthesis is frequently plagued by


-sheet aggregation  and complex disulfide folding requirements. This guide details an optimized Fmoc Solid-Phase Peptide Synthesis (SPPS) workflow designed to maximize crude purity and biological potency.
Part 1: Strategic Planning & Resin Selection

The "First Choice" Fallacy: Many researchers default to Wang resin, but for neuropeptides, this is often a critical error.

1. C-Terminal Amidation is Non-Negotiable

Most bioactive neuropeptides (e.g., NPY, Vasopressin) require a C-terminal amide (–CONH


) for receptor binding. A free carboxyl group (–COOH) resulting from Wang resin cleavage can reduce potency by 

-fold.
  • Recommendation: Use Rink Amide MBHA Resin .[3][4]

    • Mechanism:[5][6][7][8][9] Cleavage with 95% TFA releases the peptide as a primary amide.

    • Benefit: The MBHA linker provides enhanced acid stability during synthesis compared to standard Rink, ideal for longer sequences (>30 AA).

2. The Aggregation Problem

Neuropeptides often contain hydrophobic domains that self-associate on-resin via interchain hydrogen bonds (forming


-sheets). This causes "gelation" of the resin and incomplete coupling.
  • Solution: Pseudoproline (Psi-Pro) Dipeptides .

    • Mechanism:[5][6][7][8][9] These are dipeptides where Ser, Thr, or Cys are reversibly protected as an oxazolidine or thiazolidine ring.[1][5][6] This structure mimics Proline, introducing a "kink" in the backbone that physically disrupts

      
      -sheet formation [1].[5][6]
      
    • Placement: Insert a Psi-Pro unit every 6–8 residues in hydrophobic regions.

Part 2: Core Protocol – Optimized Fmoc-SPPS

Objective: Synthesis of a generic aggregation-prone neuropeptide (e.g., Neuropeptide Y analog).

Materials
  • Resin: Rink Amide MBHA (Loading: 0.3–0.5 mmol/g). Low loading reduces aggregation.[10]

  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure. Safer and more efficient than HOBt/HATU for standard cycles.

  • Deprotection: 20% Piperidine in DMF + 0.1M Oxyma (prevents aspartimide formation).

  • Solvent: DMF (Main); NMP (for difficult couplings).

Step-by-Step Workflow

1. Resin Swelling

  • Weigh resin and swell in DCM for 30 mins, then wash with DMF (

    
    ).[9]
    
  • Why: Polystyrene beads shrink in DMF; DCM opens the matrix for the first coupling.

2. Fmoc Deprotection

  • Treat resin with 20% Piperidine/DMF (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     min).
    
  • Wash with DMF (

    
    ) to remove piperidine (trace base causes racemization in the next step).
    

3. Amino Acid Activation & Coupling

  • Dissolve Fmoc-AA (5 eq) and Oxyma (5 eq) in minimal DMF.

  • Add DIC (5 eq) and pre-activate for 2 mins.

  • Add to resin.[3][9][11][12][13] Shake/Vortex for 60 mins at Room Temp (or 75°C for microwave systems).

  • Validation: Perform a Kaiser Test (Ninhydrin).

    • Blue beads = Incomplete coupling (Repeat step).

    • Colorless beads = Complete coupling.

4. Capping (Optional but Recommended)

  • After a difficult coupling, treat with Acetic Anhydride/Pyridine/DMF.

  • Why: Acetylates unreacted amines, terminating "deletion sequences" so they are easier to purify away from the full-length product later.

5. Cleavage & Global Deprotection

  • Cocktail K (Standard): TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5).

  • Critical:EDT (Ethanedithiol) is mandatory if the sequence contains Met, Cys, or Trp. It scavenges reactive carbocations that would otherwise permanently alkylate these side chains [2].

  • Incubate 2–3 hours. Precipitate filtrate in ice-cold Diethyl Ether.

Part 3: Visualization of Logic Flow

The following diagram illustrates the decision matrix for handling "difficult" sequences during the synthesis of neuropeptides.

NeuropeptideSynthesis Start Start: Sequence Analysis CheckAgg Hydrophobic Stretch > 5 AAs? Start->CheckAgg Standard Standard Fmoc Cycle (DIC/Oxyma) CheckAgg->Standard No Difficult Aggregation Mitigation Strategy CheckAgg->Difficult Yes CheckCys Contains Cysteine? Standard->CheckCys PsiPro Insert Pseudoproline (Ser/Thr/Cys) Difficult->PsiPro If Ser/Thr/Cys present DoubleCoup Double Coupling (Change Solvent to NMP) Difficult->DoubleCoup If no Ser/Thr/Cys PsiPro->CheckCys DoubleCoup->CheckCys CocktailStd TFA/TIS/H2O (Standard) CheckCys->CocktailStd No CocktailScav TFA/Phenol/H2O/EDT (Scavenger Heavy) CheckCys->CocktailScav Yes (Prevent Alkylation) Cleavage Cleavage Cocktail Selection End Purification (HPLC) CocktailStd->End CocktailScav->End

Caption: Decision tree for optimizing synthesis conditions based on sequence hydrophobicity and Cysteine content.

Part 4: Advanced Protocol – Disulfide Cyclization (Oxytocin Model)

Many neuropeptides (e.g., Oxytocin, Somatostatin) are cyclic. Random air oxidation is slow and yields are poor due to polymerization.

Method: Iodine-Mediated Oxidative Folding This method allows for rapid, on-resin or solution-phase cyclization of Cys(Acm)-protected peptides.

  • Synthesis: Use Fmoc-Cys(Acm)-OH instead of Fmoc-Cys(Trt)-OH. The Acm group is stable to standard TFA cleavage.

  • Cleavage: Cleave peptide from resin using standard cocktail. The linear peptide now has Acm-protected cysteines. Purify by HPLC.

  • Cyclization Reaction:

    • Dissolve peptide in AcOH/H

      
      O (4:1) at 1 mg/mL.
      
    • Add 10 eq of Iodine (

      
      ) in MeOH.
      
    • Mechanism:[5][6][7][8][9] Iodine simultaneously removes the Acm groups and oxidizes the thiols to a disulfide bond in one step [3].[14]

    • Stir for 15–30 mins. Amber color persists.

  • Quenching (Critical):

    • Add 1M Ascorbic Acid (Vitamin C) dropwise until the solution turns colorless.

    • Why: Excess iodine will iodinate Tyrosine residues (common in neuropeptides) if not quenched immediately.

  • Final Polish: Re-purify the cyclic peptide by RP-HPLC.

Part 5: Quality Control & Data Presentation

Table 1: Troubleshooting Common Synthesis Failures

SymptomProbable CauseCorrective Action
Low Yield / Deletion Sequences

-sheet aggregation on resin.
Switch to NMP solvent; Insert Pseudoprolines ; Use Microwave heating (75°C).
Racemization (Cys/His) High temperature or base exposure.Use Oxyma/DIC (no base); Limit His coupling temp to 50°C; Use Trt-protected His.
+96 Da Mass Shift Trifluoroacetylation of N-terminus.Avoid capping after final deprotection; Ensure thorough drying of resin before cleavage.
+56 Da Mass Shift t-Butyl alkylation of Trp/Cys.Scavengers were insufficient. Use EDT or DODT in cleavage cocktail.
References
  • Wöhr, T., & Mutter, M. (1995).[6] Pseudo-prolines: powerful tools in peptide synthesis.[5][12][15] Journal of the American Chemical Society.

  • Albericio, F. (2000). Solid-phase synthesis of difficult peptide sequences. Biopolymers.

  • Kamber, B., et al. (1980).[16] Iodine oxidation of S-trityl- and S-acetamidomethyl-cysteine-peptides. Helvetica Chimica Acta.

  • BenchChem Technical Support. (2025). Preventing Peptide Aggregation in Sequences Containing Serine.[5][12][15]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to diminished peptide yield and purity. Here, we move beyond simple protocols to explain the underlying chemistry, empowering you to make informed decisions and effectively troubleshoot your syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for ensuring a high-yield peptide synthesis?

While SPPS is a multifactorial process, the quality of the primary solvent, N,N-Dimethylformamide (DMF), is paramount. DMF must be amine-free to prevent premature Fmoc deprotection and other side reactions. Always use high-purity, dedicated SPPS-grade DMF or treat it with an amine-scavenging resin before use.[1]

Q2: How do I choose the right resin for my peptide?

The choice of resin dictates the C-terminal functionality of your final peptide and can significantly impact synthesis efficiency.[2][3]

  • For a C-terminal amide: Use Rink Amide or Sieber amide resin.[1][4] Rink Amide is robust and cleaved with concentrated TFA, while Sieber resin allows for cleavage under milder acidic conditions, useful for sensitive peptides.[4]

  • For a C-terminal carboxylic acid: Wang resin or 2-Chlorotrityl chloride (2-CTC) resin are common choices.[1][4] 2-CTC resin is particularly advantageous as it allows for cleavage of the fully protected peptide under very mild acidic conditions, minimizing side reactions.[2][4]

  • For long or "difficult" peptides: Consider a low-substitution resin (0.1-0.4 mmol/g) to minimize peptide chain aggregation.[2] Polyethylene glycol (PEG) grafted resins (e.g., TentaGel) can also improve solvation and reaction kinetics for challenging sequences.[2][3]

Q3: My final yield is very low. What's the first diagnostic step?

The first step is to determine whether the issue lies with the on-resin synthesis or the final cleavage/work-up procedure.[5][6] Perform a test cleavage on a small aliquot of your peptide-resin (10-20 mg). Analyze the resulting solution by mass spectrometry (MS).

  • If the target mass is present: Your synthesis was at least partially successful, and the problem likely lies with the cleavage cocktail, precipitation, or work-up conditions.[5][6]

  • If the target mass is absent: The synthesis itself has likely failed due to issues like incomplete coupling or deprotection.[6]

Troubleshooting Guide: A Deeper Dive

This section addresses specific experimental problems with potential causes and actionable solutions.

Problem 1: Low or No Peptide Yield After Cleavage
Scenario A: Target Mass is Absent in Test Cleavage

This points to a fundamental failure in peptide chain elongation. The primary culprits are incomplete Fmoc deprotection or inefficient amino acid coupling.[5]

Potential Cause 1: Incomplete Fmoc Deprotection The N-terminal Fmoc group must be completely removed in every cycle to allow the next amino acid to be coupled. Failure to do so results in truncated sequences.[5][7]

  • How to Investigate:

    • Kaiser Test: This colorimetric test detects free primary amines.[5][8] After the deprotection step, a sample of resin beads should turn a deep blue, indicating successful Fmoc removal. A yellow or colorless result means the Fmoc group is still attached.[8][9] Note: The Kaiser test gives a reddish-brown color for Proline and is unreliable for other secondary amines.[10][11]

    • UV-Vis Spectrophotometry: Automated synthesizers often monitor the concentration of the dibenzylfulvene-piperidine adduct in the deprotection waste stream, which absorbs at ~301 nm.[6][8][12] A consistent absorbance profile across cycles suggests complete deprotection.

  • Solutions & Optimizations:

    • Reagent Quality: Ensure your deprotection solution (typically 20% piperidine in DMF) is made from fresh, high-quality reagents.[8][13]

    • Extend Deprotection Time: For sterically hindered amino acids (e.g., Val, Ile) or aggregating sequences, the standard 2-5 minute deprotection may be insufficient.[8][10][13] Increase the incubation time or perform a double deprotection.[13]

    • Use a Stronger Base: For exceptionally difficult sequences, consider replacing piperidine with a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often used at 2% in DMF.[8]

    • Increase Temperature: Performing the deprotection at a slightly elevated temperature can help disrupt aggregation and improve reagent access.[7][8]

Potential Cause 2: Inefficient Coupling The formation of the amide bond between the incoming amino acid and the N-terminus of the growing peptide chain must go to completion.

  • How to Investigate:

    • Kaiser Test: After the coupling step, a negative Kaiser test (yellow/colorless beads) is desired.[5] This indicates that all free primary amines have been acylated. A positive blue result signifies incomplete coupling.[5][14]

  • Solutions & Optimizations:

    • Double Couple: Simply repeat the coupling step with a fresh solution of activated amino acid and coupling reagent.[6][15] This is often sufficient to drive the reaction to completion, especially for sterically hindered residues like Arginine.[15]

    • Change Coupling Reagents: If double coupling fails, switch to a more potent coupling reagent. Uronium/aminium salts like HATU, HBTU, or COMU are generally more efficient than carbodiimides for difficult couplings.[6][16][17]

    • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can improve reaction kinetics.[18]

    • Optimize Activation: Ensure your amino acid is properly pre-activated with the coupling reagent before it is added to the resin.

Scenario B: Target Mass is Present in Test Cleavage

This indicates a successful synthesis but a problem with the final cleavage from the resin or the subsequent work-up.

  • Potential Causes & Solutions:

    • Inefficient Cleavage Cocktail: The standard 95% TFA cleavage cocktail may be insufficient for complete removal of all side-chain protecting groups, especially for long peptides or those with multiple Arg(Pbf/Mtr) residues.[19]

      • Action: Extend the cleavage time (from 2-3 hours up to 6 hours or more).[19][20] For very difficult cases, you can precipitate the partially deprotected peptide and subject it to a second cleavage with a fresh cocktail.[19]

    • Scavenger Issues: During cleavage, protecting groups are removed and form reactive carbocations that can re-attach to sensitive residues like Trp, Met, or Cys.[21] Scavengers are added to the cleavage cocktail to quench these cations.

      • Action: Ensure your cleavage cocktail is appropriate for your sequence. A common cocktail is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5). If your peptide contains Trp, add ethanedithiol (EDT) to protect it.[21]

    • Poor Peptide Precipitation: Peptides, especially small or highly hydrophilic ones, may not precipitate well in cold diethyl ether.

      • Action: Try concentrating the TFA solution under a stream of nitrogen before adding it to a larger volume of cold ether.[20] If precipitation is still poor, try a different anti-solvent or consider a purification method that does not rely on precipitation.

Problem 2: Poor Purity Profile (Multiple Peaks in HPLC)

Low purity is often caused by the accumulation of side products during synthesis. The most common impurities are deletion sequences (from incomplete coupling/deprotection) and products of side reactions.[7]

Common Side Reactions & Mitigation Strategies

Side ReactionDescriptionCause & Prevention
Aspartimide Formation The side chain of Aspartic acid (Asp) can cyclize with the peptide backbone, especially at Asp-Gly or Asp-Ser sequences. This can lead to a mixture of α- and β-linked peptides.[22][23]Prevention: Use pseudoproline dipeptides or Dmb/Hmb protected derivatives at the residue preceding the Asp to prevent cyclization.[24][25] Adding HOBt to the piperidine deprotection solution can also suppress this side reaction.[22]
Racemization Loss of stereochemical integrity (L- to D-amino acid conversion), particularly problematic for Cys and His.Prevention: Use coupling reagents known for low racemization risk (e.g., HATU, COMU).[16] Adding an additive like HOBt or Oxyma Pure® when using carbodiimides (DCC, DIC) is crucial to suppress this side reaction.[26]
Diketopiperazine Formation At the dipeptide stage, the N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is most common with Proline in the first or second position.[22]Prevention: When Pro is one of the first two residues, use 2-chlorotrityl chloride resin, as its steric bulk inhibits this side reaction.[22]
Guanidinylation Uronium/aminium coupling reagents (like HBTU/HATU) can react with the free N-terminal amine, adding a guanidinium group and irreversibly terminating the peptide chain.Prevention: Always pre-activate the carboxylic acid of the incoming amino acid with the coupling reagent before adding the mixture to the resin.[22]

Key Protocols & Workflows

Workflow: Diagnosing Low Peptide Yield

This decision tree provides a logical path for troubleshooting low yield issues.

G start Low Final Peptide Yield test_cleavage Perform Test Cleavage & MS Analysis start->test_cleavage mass_present Target Mass Present? test_cleavage->mass_present investigate_cleavage Problem is likely Cleavage or Work-up mass_present->investigate_cleavage  Yes investigate_synthesis Problem is On-Resin Synthesis mass_present->investigate_synthesis No optimize_cleavage Optimize Cleavage Cocktail, Scavengers, & Precipitation investigate_cleavage->optimize_cleavage monitor_reactions Monitor Deprotection & Coupling (e.g., Kaiser Test) investigate_synthesis->monitor_reactions incomplete_rxn Reactions Incomplete? monitor_reactions->incomplete_rxn optimize_rxn Optimize Reagents, Times, Double Couple, Use Stronger Reagents incomplete_rxn->optimize_rxn  Yes check_aggregation Check for Peptide Aggregation (Resin Shrinking, Slow Reactions) incomplete_rxn->check_aggregation No use_disruptors Use Aggregation-Disrupting Strategies (Chaotropic Salts, Special Solvents) check_aggregation->use_disruptors  Yes

Caption: A logical workflow for troubleshooting low peptide yield in SPPS.

Protocol: The Kaiser (Ninhydrin) Test

The Kaiser test is a qualitative method to detect free primary amines on the resin, crucial for monitoring both coupling and deprotection steps.[9][10]

Reagents:

  • Solution A: 1 mL of 0.1M KCN in water diluted in 49 mL of pyridine.[8][14]

  • Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[11][14]

  • Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[11][14]

Procedure:

  • Place a small sample of resin beads (10-15) in a small glass test tube.[6][11]

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.[6][11]

  • Heat the tube at 100-110°C for 5 minutes.[6][9][11]

  • Observe the color of the beads and the solution.

Interpreting Results: [8][11]

  • Intense Blue Beads & Solution: Positive result. Free primary amines are present. (Indicates successful deprotection or failed coupling).

  • Yellow/Colorless Beads & Solution: Negative result. No free primary amines. (Indicates successful coupling or failed deprotection).

  • Blue Beads, Colorless Solution: Incomplete reaction. Extend reaction time or recouple.

The Standard SPPS Cycle (Fmoc/tBu Strategy)

The Fmoc/tBu strategy is the most common approach in modern SPPS due to its mild deprotection conditions.[13] It involves the iterative repetition of four key steps.

SPPS_Cycle Resin Start: Resin-NH-AA(1) Deprotection 1. Deprotection (20% Piperidine/DMF)[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-DHsB2UU5j7EmtPMvk-unaspnvu8hMA4xv6YyrMsRGcndO8DTER7_t4PIyMAEyfh3nf4swpQ1yJdQuKp8-E9p2fxlr2FYnRTBG9aG8jzyPGyhBmiNT8oPWHYXPUHWpByIBmVDqxmJKLEJCBoCJMK1s7Rq-3cWsXSWbnTCj-TJl3M%3D)] Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Removes Fmoc Coupling 2. Activation & Coupling (Fmoc-AA(n), Coupling Reagent)[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE-DHsB2UU5j7EmtPMvk-unaspnvu8hMA4xv6YyrMsRGcndO8DTER7_t4PIyMAEyfh3nf4swpQ1yJdQuKp8-E9p2fxlr2FYnRTBG9aG8jzyPGyhBmiNT8oPWHYXPUHWpByIBmVDqxmJKLEJCBoCJMK1s7Rq-3cWsXSWbnTCj-TJl3M%3D)] Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Forms Peptide Bond Capping 3. Capping (Optional) (Acetic Anhydride)[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGoQ8H6zvDCIjmkyH77SxVIKZzwOWJQ6kYhDiDmaq0ih6iJfYP3_ALCCjoYyLn7xXAAzK00Bh_bO3mQUiJOqIepdDbLdGLYlVMIednOUMk1WSs3N6Wj18eBxtCKlg9EIQHUOIK22sTWmfginQv8-hjglL24s0PVSiDHxCv6OZzhF3klTTbkvX1cAF8%3D)] Washing2->Capping Blocks Unreacted Amines End Ready for Next Cycle Capping->End End->Deprotection Repeat for AA(n+1)

Sources

purification of peptides containing N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid

[1]

Subject: Troubleshooting & Purification Protocols for Peptides Containing N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid (AHMHA). Ticket ID: #AHMHA-PUR-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division.[1]

Executive Summary

You are working with a peptide containing (2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid (often abbreviated as AHMHA or a Norstatine analogue).[1] This residue acts as a transition-state mimic for aspartic proteases.[1]

The three primary challenges you will face are:

  • O-Acylation: The unprotected secondary hydroxyl group at position C2 is a nucleophile. During the coupling of subsequent amino acids, it can form an ester (O-acyl impurity), resulting in a mass shift of +[Amino Acid] - 18 Da (or +[Amino Acid] if not dehydrated yet).[1]

  • Hydrophobicity & Aggregation: The isobutyl side chain combined with the Fmoc group and the hydrogen-bonding potential of the hydroxyl group often leads to strong

    
    -sheet aggregation and retention on C18 columns.
    
  • Diastereomeric Purity: The (2S,3S) stereocenters are prone to epimerization (particularly at C2) during activation or base treatments, leading to difficult-to-separate doublets in HPLC.[1]

Module 1: Pre-Purification Diagnostics (The "Root Cause" Check)[1]

Before injecting onto a preparative column, you must diagnose the crude mixture.[1] Most purification failures with AHMHA peptides stem from synthesis errors, not chromatography issues.[1]

Diagnostic Workflow
  • Mass Spec Check: Look for peaks corresponding to

    
    .
    
    • Diagnosis: This indicates O-acylation .[1] The next amino acid coupled to the hydroxyl group of AHMHA instead of (or in addition to) the N-terminus.

  • HPLC Profile Check: Look for "split" peaks (doublets) with identical mass.[1]

    • Diagnosis: This indicates Epimerization (likely (2S,3R) or (2R,3S) contaminants).[1]

Corrective Protocol: Reversing O-Acylation

If you detect O-acylation, do not discard the batch. The ester bond is more labile than the amide bond and can be cleaved selectively.

  • Reagent: 20% Piperidine in DMF (or dilute Hydrazine if compatible with other residues).

  • Procedure:

    • Dissolve crude peptide in DMF.

    • Add 20% Piperidine.[2][3]

    • Stir for 15–30 minutes at Room Temperature.

    • Mechanism: This promotes an

      
       acyl shift or hydrolysis of the labile ester without damaging the peptide backbone.
      
    • Precipitate in cold ether and re-analyze.

Module 2: Purification Strategy & Protocols
1. Solubility & Sample Preparation

AHMHA peptides are notoriously hydrophobic. Standard water/acetonitrile dissolution often results in gelation or precipitation on the column head.

Solvent SystemApplicationNotes
6M Guanidine HCl / 0.1M Tris Aggregated PeptidesBest for breaking

-sheets.[1] Inject immediately.
HFIP (Hexafluoroisopropanol) Extreme HydrophobicityUse sparingly (max 10-20% in injection solvent).[1]
DMF/DMSO (1:1) General PurposeKeep injection volume low to prevent peak distortion.[1]
2. Chromatographic Method (The "High-Temp" Approach)

Standard Room Temperature (RT) purification often yields broad, tailing peaks for statine-like peptides due to slow mass transfer and secondary structure formation.[1]

Recommended Protocol:

  • Column: C18 (End-capped) or Phenyl-Hexyl (Alternative Selectivity).[1]

    • Why Phenyl-Hexyl? The

      
       interactions can offer better separation of diastereomers compared to pure hydrophobicity-driven C18 separation.[1]
      
  • Temperature: 60°C (Critical).

    • Benefit: Reduces mobile phase viscosity, breaks aggregates, and sharpens peaks.[1]

  • Mobile Phase:

    • A: Water + 0.1% TFA[4]

    • B: Acetonitrile + 0.1% TFA[4][5]

    • Note: Avoid MeOH for prep; it creates higher backpressure.

3. Gradient Optimization for Diastereomer Separation

To separate the (2S,3S) target from (2R,3S) impurities, you need a shallow gradient focused on the elution window.[1]

  • Step 1: Run a linear scout gradient (5–95% B over 20 min).[1] Determine elution %B (e.g., elutes at 45% B).

  • Step 2: Design the "Focused Gradient":

    • 0–5 min: 35% B (Equilibration/Loading)[1]

    • 5–30 min: 35%

      
       55% B (Slope: ~0.8% per min)[1]
      
    • 30–35 min: 95% B (Wash)[1]

Module 3: Visual Troubleshooting Guide

The following diagram illustrates the decision matrix for purifying AHMHA-containing peptides.

PeptidePurificationStartCrude AHMHA PeptideQC_MassLC-MS AnalysisStart->QC_MassDecision_MassMass = Target + AA?QC_Mass->Decision_MassTreat_O_AcylO-Acylation DetectedPerform Base Treatment(20% Piperidine, 30 min)Decision_Mass->Treat_O_AcylYesSolubility_CheckSolubility Test(Water/ACN vs. 6M GnHCl)Decision_Mass->Solubility_CheckNoTreat_O_Acyl->QC_MassRe-analyzeGradient_ScoutScout Run(C18, 60°C, 5-95% B)Solubility_Check->Gradient_ScoutDecision_PeakPeak Shape?Gradient_Scout->Decision_PeakIssue_DoubletDoublet Peaks(Diastereomers)Decision_Peak->Issue_DoubletSplitIssue_BroadBroad/Tailing(Aggregation)Decision_Peak->Issue_BroadBroadFinal_PurFinal PurificationFocused GradientDecision_Peak->Final_PurSharpAction_PhenylSwitch to Phenyl-HexylUse Isocratic HoldIssue_Doublet->Action_PhenylAction_TempIncrease Temp to 65-70°CUse HFIP in SampleIssue_Broad->Action_TempAction_Phenyl->Final_PurAction_Temp->Final_Pur

Figure 1: Decision matrix for troubleshooting impurities and peak shape issues in AHMHA peptide purification.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why do I see a peak with Mass M+148 (or similar) that won't separate? A: This is likely the O-Fmoc species if you didn't fully deprotect, or more likely, an O-Acylated species where a protecting group or amino acid attached to the hydroxyl.[1] If the mass corresponds to the preceding amino acid, it is an ester.

  • Fix: Treat the crude with dilute base (hydrazine or piperidine) before purification.[1]

Q2: I am using a standard C18 column, but the diastereomers (2S,3S vs 2R,3S) are co-eluting. What now? A: C18 separates based on hydrophobicity.[4] Diastereomers often have identical hydrophobicity but different 3D shapes.

  • Fix: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column.[1] These stationary phases interact with the

    
    -electrons and rigid structure of the AHMHA ring/chain, often providing the "shape selectivity" needed to resolve stereoisomers.
    

Q3: My peptide precipitates when I inject it onto the HPLC. A: AHMHA peptides are prone to "crash out" when the strong injection solvent (e.g., DMSO) mixes with the aqueous mobile phase A.[1]

  • Fix: Use "Sandwich Injection" or dilute the sample with mobile phase A (buffer) as much as possible before injection.[1] If it precipitates in buffer, use 6M Guanidine HCl as the solvent; it elutes in the void volume, leaving the peptide bound to the column.

Q4: Can I use UV at 214 nm? A: Yes, but be aware that the Fmoc group (if still attached) absorbs strongly at 254 nm and 301 nm.[1] If the Fmoc is removed, 214 nm (peptide bond) is standard.[1] If you are purifying the intermediate (Fmoc-protected), use 301 nm to selectively see the Fmoc species and ignore non-Fmoc impurities.[1]

References
  • Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Application Notes.[5] Link

  • Bachem. (n.d.).[6] Peptide Purification Process & Methods: An Overview. Bachem Technical Guides. Link

  • Cadicamo, C. D., et al. (2009).[1] Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks.[1][7] Journal of Peptide Science, 15(4), 272-277.[1] Link

  • Teledyne ISCO. (2020).[8] Peptide Purification Strategies: Flash vs Prep HPLC.[8]Link[1][8]

  • ChemicalBook. (n.d.). Product Description: FMOC-(2S,3S)-3-AMINO-2-HYDROXY-5-METHYLHEXANOIC ACID.[1][9][10]Link[1]

Technical Support Center: Navigating Incomplete Fmoc-Deprotection in Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with incomplete N-α-Fmoc group removal during Solid-Phase Peptide Synthesis (SPPS). Incomplete deprotection is a critical issue that leads to the formation of deletion sequences and significantly impacts the purity and overall yield of your target peptide. This resource provides in-depth troubleshooting guides and frequently asked questions to diagnose and resolve these common but often complex problems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding Fmoc deprotection failure.

Q1: What are the immediate signs of incomplete Fmoc deprotection?

A1: The most immediate indicators of incomplete Fmoc removal are a negative or weak result in a qualitative colorimetric test for primary amines, such as the Kaiser test, and the presence of significant deletion sequences in the HPLC analysis of the crude peptide.[1] Visual inspection of the resin may also reveal aggregation or clumping, which can be a sign of underlying issues with deprotection.[2]

Q2: How do I definitively confirm that Fmoc deprotection is the root cause of my synthesis failure?

A2: A combination of analytical methods provides the most definitive confirmation:

  • Kaiser Test: A negative result (yellow or colorless beads) after the deprotection step strongly suggests that the Fmoc group has not been removed, as there are no free primary amines to react with the ninhydrin reagent.[3]

  • UV-Vis Spectrophotometry: You can monitor the release of the dibenzylfulvene-piperidine adduct in the effluent from the deprotection reaction. This adduct has a characteristic absorbance around 301 nm, which can be used to quantify the extent of Fmoc removal.[2] A significantly lower absorbance than expected indicates a problem.

  • HPLC and Mass Spectrometry (MS): Analysis of the cleaved crude peptide by RP-HPLC can reveal the presence of deletion sequences (the target peptide missing one or more amino acids).[3] Mass spectrometry is then essential to confirm the identity of these byproducts, definitively identifying the missing residues and confirming the deprotection failure at a specific coupling cycle.

Q3: My deprotection reagent is freshly prepared. What are other common culprits for incomplete Fmoc removal?

A3: Beyond reagent degradation, several factors can lead to incomplete Fmoc deprotection, often related to the specific peptide sequence being synthesized. These "difficult sequences" can present challenges due to:

  • Steric Hindrance: Amino acids with bulky side chains (e.g., Valine, Isoleucine, Threonine) or large side-chain protecting groups can physically obstruct the piperidine base from accessing the N-terminal Fmoc group.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures, such as β-sheets. This is particularly common in homo-oligopeptides (e.g., poly-leucine or poly-alanine).[4][5] This aggregation can make the peptide-resin less permeable to solvents and reagents, effectively shielding the Fmoc group.[1]

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, cause-and-effect analysis of common deprotection problems and offers advanced solutions.

Issue 1: Negative Kaiser Test in a Hydrophobic or β-Sheet Forming Sequence

Underlying Cause: The primary reason for deprotection failure in these sequences is peptide aggregation. The growing peptide chains interact with each other through hydrogen bonding, causing the resin beads to clump together. This aggregation physically prevents the piperidine solution from efficiently reaching the N-terminal Fmoc group. This phenomenon is a well-documented cause of "difficult" couplings and deprotections.[4][6]

Solutions:

  • Modify the Deprotection Cocktail: For very stubborn aggregation, switching to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective.[7] A common and potent cocktail is 2% DBU in DMF.[2]

  • Alter the Solvent System: Switching from the standard DMF to N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) to the DMF can help to disrupt the hydrogen bonds causing the aggregation.[7]

  • Increase Reaction Temperature: Performing the deprotection step at an elevated temperature (e.g., 40-50°C) can often provide enough energy to break up the aggregates and improve reagent accessibility.[2]

  • Incorporate Chaotropic Salts: The addition of chaotropic salts, such as CuLi, NaClO4, or KSCN, to the reaction mixture can disrupt the organized structure of water molecules and interfere with the hydrogen bonds that lead to aggregation.[7]

Issue 2: Sluggish or Incomplete Deprotection at a Sterically Hindered Residue

Underlying Cause: When an amino acid with a bulky side chain (e.g., Val, Ile) is adjacent to the Fmoc-protected residue, the sheer size of the side chain can sterically hinder the approach of the piperidine molecule. This slows down the deprotection reaction, and standard reaction times may be insufficient for complete removal of the Fmoc group.

Solutions:

  • Extend Deprotection Time: This is the simplest first step. For known difficult couplings, extending the deprotection time from the standard protocol can be sufficient to achieve complete Fmoc removal.

  • Employ a Stronger Base: As with aggregation issues, a switch to a DBU-containing deprotection cocktail can overcome the kinetic barrier imposed by steric hindrance.[8]

  • Utilize Microwave Irradiation: Microwave-assisted peptide synthesis can significantly accelerate both coupling and deprotection reactions by providing localized, efficient heating. This can be particularly effective in overcoming the challenges of sterically hindered residues.[7]

Part 3: Experimental Protocols & Data

Protocol 1: The Kaiser (Ninhydrin) Test for Free Primary Amines

This qualitative test is a rapid and highly sensitive method for detecting the presence of free primary amines on the resin, indicating successful Fmoc deprotection.[2]

Reagents:

  • Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.

  • Solution B: 1 g of Ninhydrin dissolved in 20 ml of n-butanol.

  • Solution C: 80 g of phenol dissolved in 20 ml of n-butanol.

Procedure:

  • Collect a small sample of resin beads (approximately 5-10 mg) in a small glass test tube.

  • Wash the resin beads thoroughly with DMF and then with ethanol to remove any residual piperidine.

  • Add 2-3 drops of each of the three Kaiser test solutions to the test tube.

  • Heat the test tube at 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretation
Intense Blue Beads and SolutionPositive Result: Free primary amines are present, indicating successful deprotection.
Yellow/Colorless Beads and SolutionNegative Result: No free primary amines are detected, indicating incomplete deprotection.
Blue Beads, Colorless SolutionIncomplete Deprotection: Some deprotection has occurred, but it is not complete. Consider extending the deprotection time or repeating the step.
Troubleshooting Summary Table
IssueProbable CauseRecommended Solutions
Negative Kaiser Test Incomplete Fmoc removal.Extend deprotection time, use fresh piperidine, check for aggregation.
Peptide Aggregation β-sheet formation, hydrophobic sequences.Use NMP or add DMSO to DMF, add chaotropic salts, increase temperature, use DBU.[7]
Steric Hindrance Bulky adjacent amino acids.Extend deprotection time, use a stronger base (DBU), utilize microwave synthesis.
Deletion Sequences in HPLC Incomplete Fmoc deprotection leading to failed coupling.Optimize deprotection at the problematic residue based on the above solutions.

Part 4: Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete Fmoc deprotection.

troubleshooting_workflow start Incomplete Deprotection Suspected (e.g., Negative Kaiser Test) check_reagents Verify Reagents (Fresh Piperidine, Correct Concentration) start->check_reagents review_protocol Review Protocol (Time, Temperature) check_reagents->review_protocol Reagents OK sequence_analysis Analyze Sequence (Hydrophobicity, Steric Hindrance) review_protocol->sequence_analysis Protocol Correct extend_time Extend Deprotection Time sequence_analysis->extend_time Mild Difficulty increase_temp Increase Temperature (40-50°C) sequence_analysis->increase_temp Aggregation Suspected change_solvent Change Solvent (NMP, add DMSO) sequence_analysis->change_solvent Aggregation Suspected stronger_base Use Stronger Base (e.g., 2% DBU in DMF) sequence_analysis->stronger_base Severe Difficulty chaotropic_salts Add Chaotropic Salts (e.g., NaClO4, LiCl) sequence_analysis->chaotropic_salts Severe Aggregation re_test Re-run Deprotection & Test extend_time->re_test increase_temp->re_test change_solvent->re_test stronger_base->re_test chaotropic_salts->re_test re_test->stronger_base Negative Test success Deprotection Complete re_test->success Positive Test

Caption: Troubleshooting Decision Tree for Incomplete Fmoc Deprotection.

References

  • Benchchem. (n.d.). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
  • Benchchem. (n.d.). Technical Support Center: Incomplete Fmoc Removal from PEGylated Peptides.
  • PubMed. (n.d.). Incomplete Fmoc deprotection in solid-phase synthesis of peptides.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Benchchem. (n.d.). Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
  • Semantic Scholar. (n.d.). Incomplete Fmoc deprotection in solid-phase synthesis of peptides.
  • PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • MDPI. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Benchchem. (n.d.). Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions.
  • ResearchGate. (2025). (PDF) Methods for Removing the Fmoc Group.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Oxford Academic. (n.d.). Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach.

Sources

Validation & Comparative

mass spectrometry of peptides with modified amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Fragmentation Strategies for Modified Peptide Characterization Subtitle: Optimizing Site Localization and Coverage for Phospho- and Glycoproteomics

Part 1: Executive Summary & Core Directive

The Challenge: In modern drug development and proteomics, identifying a peptide sequence is no longer sufficient.[1] The biological activity of therapeutics often hinges on Post-Translational Modifications (PTMs) or synthetic conjugations.[1] The core analytical failure mode is labile modification loss : standard collision-based methods often strip the modification before the peptide backbone fragments, rendering site localization impossible.

The Solution: This guide objectively compares the three dominant fragmentation "products" available on high-resolution instruments (Orbitrap/Q-TOF): CID (Collision Induced Dissociation), HCD (Higher-energy C-trap Dissociation), and EThcD (Electron Transfer/Higher-Energy Collision Dissociation).[1]

Bottom Line Recommendation:

  • For High-Throughput Screening (Quantification): Use HCD .[1] It offers the highest identification speed and precision for reporter ions (TMT/iTRAQ).[1]

  • For Site Localization (Characterization): Use EThcD .[1][2][3][4] It is the only self-validating method for labile PTMs, providing >99% confidence in site localization where HCD often fails (~56%).[1]

Part 2: Technical Deep Dive & Comparison

The Contenders: Mechanism of Action
FeatureCID (Resonance Excitation) HCD (Beam-Type) EThcD (Hybrid)
Mechanism Vibrational heating (slow).[1] Cleaves weakest bond first.[1]Beam-type collision (fast).[1] Higher energy access.[1][5]Electron transfer (radical) + Supplemental activation.[1][2][6]
Primary Ion Type

and

ions (low mass cutoff).[1]

and

ions (full mass range).[1]

and

ions (primary) +

(secondary).[1]
PTM Behavior Neutral Loss: Labile mods (Phospho/Glyco) fall off intact.[1]Mixed: Better retention than CID, but still prone to loss.[1]Preserved: Backbone cleaves; PTM stays attached.[1]
Best For Simple, unmodified peptides.[1]Global proteomics, TMT quantitation.[1][7]Labile PTMs, Glycopeptides, Isomers.[1]
Performance Metrics: The Data

The following data summarizes a direct comparison of phosphopeptide analysis performance (Source: Frese et al., J. Proteome Res., 2013 and Yu et al., J. Proteome Res., 2017).

Table 1: Phosphosite Localization Confidence

MetricHCD ETD EThcD Significance
Sequence Coverage ~81%~83%92% Higher coverage = fewer ambiguous sites.
Site Probability >99% 56%46%95% EThcD eliminates "ambiguity" in site assignment.[1]
Identification Rate HighLowMediumHCD is faster; EThcD is more accurate.[1]

Table 2: Glycopeptide Performance (N-Linked)

MetricHCD EThcD Causality
Glycan Integrity Low (Oxonium ions dominate)High (Intact glycan on backbone)HCD shatters the glycan; EThcD keeps it on the peptide.
Backbone Cleavage Poor (Energy absorbed by glycan)ExcellentETD mechanism is independent of glycan size.[1]

Part 3: Strategic Frameworks (Visualization)[1]

Diagram 1: Method Selection Decision Matrix

Caption: Logical decision tree for selecting the optimal fragmentation mode based on sample type and analytical goals.

method_selection Start Start: Peptide Analysis Goal ModType Is the Modification Labile? (Phospho, Glyco, Sulfo) Start->ModType Quant Is Quantification (TMT) Priority? ModType->Quant No (Stable Mod) Charge Precursor Charge State? ModType->Charge Yes (Labile) HCD Method: HCD (High Throughput) Quant->HCD Yes CID Method: CID (Legacy/Simple) Quant->CID No Charge->HCD z = 2+ (Low Charge Density) EThcD Method: EThcD (Max Characterization) Charge->EThcD z > 2+ (High Charge Density)

Part 4: Validated Experimental Protocol

Protocol: EThcD Workflow for Labile Glycopeptide Analysis Objective: Unambiguous site localization of a heterogeneous N-linked glycopeptide.

1. Sample Preparation (Enrichment)

  • Context: Glycopeptides are low abundance.[1] Direct analysis often fails due to ion suppression.[1]

  • Step: Use ZIC-HILIC (Hydrophilic Interaction Liquid Chromatography) enrichment.[1]

  • Why: HILIC retains hydrophilic glycans while washing away unmodified hydrophobic peptides.[1]

2. LC-MS Configuration (The Hybrid Approach)

  • Instrument: Orbitrap Fusion / Lumos / Ascend (Tribrid architecture required).[1]

  • Precursor Selection: Quadrupole isolation (Narrow window: 1.6 Th) to exclude interfering ions.[1]

3. The "Trigger" Strategy (Self-Validating Step)

  • Do not run EThcD on everything (too slow).

  • Step A (Scout Scan): Perform a rapid HCD scan (Normalized Collision Energy: 25-30%).[1]

  • Step B (Real-time Decision): Check for Oxonium Ions (Diagnostic peaks: m/z 204.08 for HexNAc, 366.14 for HexHexNAc).[1]

  • Step C (Action): If Oxonium ions are detected > threshold, trigger EThcD on the same precursor.

4. EThcD Parameters (Critical)

  • ETD Reaction Time: Use "Calibrated Charge Dependent" settings.

    • Reasoning: Higher charge states (

      
      ) require shorter reaction times (~50ms) than 
      
      
      
      (~100ms) to prevent over-reaction (internal fragmentation).[1]
  • Supplemental Activation (sa): 15-25% HCD energy.

    • Reasoning: ETD often leaves the peptide backbone intact but non-covalently bound (charge reduced species).[1] A gentle HCD "tickle" breaks these weak interactions without stripping the PTM.

5. Data Analysis

  • Software: Proteome Discoverer (with ptmRS) or Byonic.[1]

  • Metric: Filter for Localization Probability > 75% (Class I sites).

Diagram 2: The EThcD Mechanism & Workflow

Caption: The physical pathway of EThcD, combining radical-driven cleavage with supplemental activation.

ethcd_workflow Precursor Precursor Ion (Peptide + Mod) Reaction Ion-Ion Reaction (Electron Transfer) Precursor->Reaction Inject Reagent Fluoranthene Radical (Reagent Ion) Reagent->Reaction Inject Complex Charge-Reduced Complex [M+nH]• Reaction->Complex Radical Site Creation SuppAct Supplemental Activation (HCD 15-25%) Complex->SuppAct Melting Secondary Structure Readout Orbitrap Readout (c/z + b/y ions) SuppAct->Readout High Res Detection

Part 5: References

  • Syka, J. E. P., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry.[1][8] Proceedings of the National Academy of Sciences, 101(26), 9528–9533.[1][8] Link[1]

  • Olsen, J. V., Macek, B., Lange, O., Makarov, A., Horning, S., & Mann, M. (2007). Higher-energy C-trap dissociation for peptide modification analysis.[1][5] Nature Methods, 4(9), 709–712.[1][5][9] Link

  • Frese, C. K., Altelaar, A. F. M., van den Toorn, H., Nolting, D., Griep-Raming, J., Heck, A. J. R., & Mohammed, S. (2013). Unambiguous Phosphosite Localization using Electron-Transfer/Higher-Energy Collision Dissociation (EThcD).[1] Journal of Proteome Research, 12(3), 1520–1525.[1] Link[1]

  • Yu, Q., Wang, B., Chen, Z., Urabe, G., & Li, L. (2017). Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)-enabled Intact Glycopeptide/Glycoproteome Characterization.[1] Journal of the American Society for Mass Spectrometry, 28(10), 2143–2150.[1] Link

Sources

Safety Operating Guide

Personal protective equipment for handling N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my responsibility to ensure that you can work safely and effectively with our products. This guide provides essential information on the personal protective equipment (PPE), safe handling, and disposal of N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid (CAS 361161-57-1). This compound is a valuable tool in peptide synthesis and drug development.[1] Adherence to these guidelines will minimize risk and ensure the integrity of your research.

Hazard Identification and Risk Assessment

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: Can cause serious eye irritation.

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2]

Therefore, a thorough risk assessment should be conducted before beginning any work with this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is crucial for minimizing exposure to N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash gogglesNitrile glovesLaboratory coatRecommended if not handled in a fume hood
Peptide synthesis (manual or automated) Chemical splash gogglesNitrile glovesLaboratory coatNot generally required if performed in a well-ventilated area or fume hood
Cleavage from resin Chemical splash goggles and face shieldNitrile gloves (consider double gloving)Laboratory coat (chemical resistant apron recommended)Work in a certified chemical fume hood
Purification (e.g., HPLC) Chemical splash gogglesNitrile glovesLaboratory coatNot generally required
Waste disposal Chemical splash gogglesNitrile glovesLaboratory coatNot generally required

Justification for PPE Selection:

  • Eye Protection: Chemical splash goggles are essential to protect against accidental splashes of solutions or solid particles.[3] A face shield should be worn in addition to goggles when there is a higher risk of splashing, such as during cleavage procedures.[4]

  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact with this type of solid chemical.[3][4] It is good practice to change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat should be worn to protect skin and clothing from spills.[3] Ensure the lab coat is fully buttoned.

  • Respiratory Protection: While not always mandatory, a NIOSH-approved respirator may be necessary when handling large quantities of the solid compound outside of a fume hood to prevent inhalation of dust particles.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan will ensure the safe handling of N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid throughout your workflow.

Engineering Controls
  • Ventilation: Whenever possible, handle the solid compound in a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available, use a well-ventilated area and wear appropriate respiratory protection.

  • Eyewash Station and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Weighing:

    • Perform weighing in a chemical fume hood or a balance enclosure to contain any dust.

    • Use a spatula to transfer the solid. Avoid creating dust clouds.

    • Clean any spills immediately with a damp cloth or paper towel.

  • Solution Preparation:

    • Add the solid to the solvent slowly to avoid splashing.

    • If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Peptide Synthesis:

    • Whether performing manual or automated synthesis, ensure all connections are secure to prevent leaks.

    • The removal of the Fmoc protecting group is typically achieved using a mild base like piperidine in an organic solvent.[5] Handle these reagents with care as they have their own associated hazards.

  • Storage:

    • Store N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

    • Keep it away from incompatible materials such as strong oxidizing agents.[6]

Disposal Plan

Proper disposal of chemical waste is critical to protect the environment and comply with regulations.

Waste Segregation
  • Solid Waste:

    • Contaminated consumables such as gloves, weighing paper, and paper towels should be placed in a designated solid chemical waste container.

  • Liquid Waste:

    • Solutions containing N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid should be collected in a clearly labeled hazardous waste container.

    • Do not mix incompatible waste streams. For example, acidic and basic solutions should be collected in separate containers.

  • Sharps Waste:

    • Any contaminated needles or other sharps should be disposed of in a designated sharps container.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area. Keep containers closed except when adding waste.

  • Final Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.[2]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[2] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • Spill:

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For large spills, evacuate the area and contact your institution's EHS department.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate PPE when working with N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid.

PPE_Decision_Process cluster_assessment Hazard & Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid AssessOperation Assess the Operation (e.g., weighing, synthesis, cleavage) Start->AssessOperation AssessQuantity Assess the Quantity (small vs. large scale) AssessOperation->AssessQuantity AssessExposure Assess Potential for Exposure (dust, splash, aerosol) AssessQuantity->AssessExposure EyeProtection Eye Protection: - Chemical Splash Goggles - Face Shield (if high splash risk) AssessExposure->EyeProtection All Operations HandProtection Hand Protection: - Nitrile Gloves AssessExposure->HandProtection All Operations BodyProtection Body Protection: - Laboratory Coat - Chemical Resistant Apron (if high splash risk) AssessExposure->BodyProtection All Operations RespiratoryProtection Respiratory Protection: - Use Fume Hood - Respirator (if handling large quantities outside hood) AssessExposure->RespiratoryProtection Consider based on operation and engineering controls Proceed Proceed with Work Safely EyeProtection->Proceed HandProtection->Proceed BodyProtection->Proceed RespiratoryProtection->Proceed

Caption: PPE selection workflow for handling the target compound.

References

  • Advanced ChemBlocks Inc. (n.d.). Safety Data Sheet for (R)-6-Azido-2-(Fmoc-amino)hexanoic acid. Retrieved from [Link]

  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.